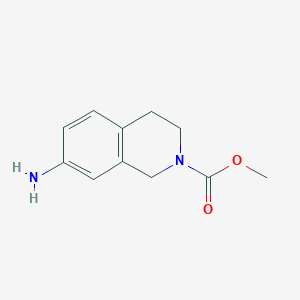

methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted tetrahydroisoquinoline derivative characterized by a methyl ester group at position 2 and an amino group at position 7. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and peptidomimetics .

Properties

IUPAC Name |

methyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-11(14)13-5-4-8-2-3-10(12)6-9(8)7-13/h2-3,6H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUFQYVTFAFYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:

Formation of the Isoquinoline Ring: The initial step involves the construction of the isoquinoline ring system. This can be achieved through various methods, such as the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine.

Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination using reagents like ammonia or amines.

Esterification: The carboxylate ester group is introduced through esterification reactions, typically using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into fully saturated isoquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is being investigated for its potential as a pharmacophore in drug development. Research indicates its possible roles in:

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways.

- Analgesic Effects : Preliminary studies suggest it may have pain-relieving properties.

- Anticancer Activity : Investigations into its ability to inhibit cancer cell proliferation are ongoing.

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. It is utilized in:

- Synthesis of Pharmaceuticals : It acts as an intermediate in the production of various pharmaceutical agents.

- Development of Natural Products : Researchers explore its use in synthesizing bioactive natural products.

Biological Studies

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is employed in biological research to understand its interactions with molecular targets:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, influencing metabolic pathways.

- Neuroprotective Effects : Its potential role as a neuroprotectant is under investigation, particularly regarding its ability to counteract neurotoxic effects.

Industrial Applications

Beyond its research applications, this compound is also relevant in industrial contexts:

- Dyes and Pigments : It is used in the synthesis of dyes and pigments, contributing to various industrial chemical processes.

- Chemical Manufacturing : The compound's unique properties make it suitable for diverse chemical manufacturing processes.

Neuroprotective Effects

Research has demonstrated that methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits neuroprotective properties against certain neurotoxins. Studies indicate that it may mitigate oxidative stress and neuronal damage.

Anticancer Potential

Several studies have focused on the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways.

Mechanism of Action

The mechanism of action of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isoquinoline ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in ester groups, substituent positions, and protecting groups. Key comparisons include:

Ester Group Modifications

tert-Butyl 7-Amino-3,4-Dihydroisoquinoline-2(1H)-Carboxylate Structure: Features a tert-butyl ester instead of methyl. Properties: Higher molecular weight (248.32 vs. ~206.23 for methyl ester) and enhanced steric bulk, improving stability against hydrolysis . Applications: Widely used as a protected intermediate in kinase inhibitor synthesis (e.g., Wee1 inhibitors) .

Ethyl 7-Amino-3,4-Dihydroisoquinoline-2(1H)-Carboxylate Structure: Ethyl ester with similar amino substitution.

Phenyl and Tosyl Esters (e.g., Compounds 6f, 6h)

- Structure : Bulkier aryl or sulfonyl esters.

- Impact : Reduced hydrolysis susceptibility but lower synthetic yields (e.g., 74% for phenyl ester vs. 82% for ethyl ester) .

Substituent Position and Functional Groups

7-Cyano Derivatives (e.g., 6d, 6e) Structure: Cyano group at position 1 and methoxy groups at 6,7. Electronic Effects: The electron-withdrawing cyano group deactivates the ring, contrasting with the electron-donating amino group in the target compound . Yield: Methyl ester (76%) vs. ethyl ester (82%), indicating steric/electronic influences on reaction efficiency .

7-Hydroxy and 7-Bromo Analogs (e.g., PI-17970, Compound 5) Structure: Hydroxy or bromo substituents at position 7.

Quinone Derivatives (e.g., 5d, 5e) Structure: 5,8-Dioxo groups with aryl amino substituents. Applications: Serve as redox-active intermediates in anticancer studies, differing from the amino-methyl ester’s kinase-targeting role .

Key Observations :

- Ester Stability : tert-Butyl esters resist hydrolysis better than methyl/ethyl analogs, critical for multi-step syntheses .

- Substituent Reactivity: Amino groups enhance nucleophilicity at position 7, enabling further functionalization (e.g., acylation, alkylation) .

- Biological Activity: Amino-substituted derivatives are prioritized in kinase inhibitor research, while quinone derivatives explore redox-based mechanisms .

Biological Activity

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound belonging to the isoquinoline family, notable for its unique structure that includes an amino group and a carboxylate ester. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in neuroprotection and enzyme inhibition.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C11H12N2O2

- CAS Number : 1448046-09-0

The presence of the amino group allows for hydrogen bonding with biological molecules, while the isoquinoline ring enables π-π interactions, which are crucial for modulating the activity of enzymes and receptors.

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate interacts with various molecular targets through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.

- π-π Interactions : The aromatic nature of the isoquinoline ring facilitates interactions with other aromatic systems in biological molecules.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

Neuroprotective Effects

Research indicates that methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits neuroprotective properties. A study utilizing PC12 cells (a model for neuronal function) demonstrated that compounds with similar structures provided protection against corticosterone-induced neuronal damage. This suggests potential applications in treating neurodegenerative disorders or stress-related conditions .

Enzyme Inhibition

Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been investigated for its inhibitory effects on carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Similar compounds have shown varying degrees of inhibition against different CA isoforms, indicating that this class of compounds may serve as lead structures for developing CA inhibitors .

In Vitro Studies

- Neuroprotection in PC12 Cells :

- Inhibition of Carbonic Anhydrases :

Pharmacological Potential

The pharmacological potential of methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is further supported by its ability to influence neurotransmitter systems, which may lead to antidepressant-like effects. In vivo studies have shown that similar compounds can reduce immobility time in forced swim tests, indicating potential antidepressant activity .

Summary of Biological Activities

Q & A

Q. Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger to screen against MAO-B or cholinesterase active sites (key for neurodegenerative disease research).

- MD Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns) .

Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays .

Advanced: How to resolve contradictions in reported biological activity data?

Case Example : Discrepancies in IC₅₀ values for MAO inhibition.

Resolution Steps :

Assay Standardization : Use identical enzyme sources (e.g., recombinant human MAO-B) and substrate concentrations.

Control Compounds : Include clorgyline (MAO-A) and selegiline (MAO-B) as benchmarks.

Statistical Analysis : Apply ANOVA to compare replicates and identify outliers .

Advanced: What are the key considerations for designing SAR studies on this scaffold?

- Core Modifications : Vary substituents at positions 7 (amine) and 2 (ester) to assess electronic effects.

- Stereochemistry : Synthesize enantiomers (e.g., (S)- vs. (R)-configurations) to evaluate chiral selectivity .

- Bioisosteres : Replace the ester with amides or carbamates to modulate pharmacokinetics .

Advanced: How to validate the compound’s purity for in vivo studies?

- HPLC-MS : Ensure >95% purity with a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid).

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values.

- Residual Solvents : Test via GC-MS for compliance with ICH Q3C guidelines .

Advanced: What are the challenges in scaling up synthesis from mg to gram quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.